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Cat. No.: B1679811 Get Quote

Introduction

PSB-1115 is a potent and selective antagonist for the human A2B adenosine receptor

(A2BAR), a G-protein coupled receptor involved in various physiological and

pathophysiological processes.[1] As a water-soluble xanthine derivative, it serves as a valuable

pharmacological tool for investigating the role of the A2BAR.[1] These application notes provide

detailed protocols for key in vitro assays designed to characterize the binding affinity and

functional activity of PSB-1115, intended for researchers in pharmacology and drug

development.

A2B Adenosine Receptor Signaling and Inhibition by
PSB-1115
The A2B adenosine receptor is primarily coupled to the Gαs protein. Upon activation by an

agonist such as adenosine or the synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine),

the Gαs subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP

(cAMP).[2] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which

phosphorylates various downstream targets, mediating the cellular response.[3] PSB-1115 acts

as a competitive antagonist, binding to the A2B receptor and preventing the agonist from

binding and initiating this signaling cascade.
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Caption: A2BR signaling pathway and its inhibition by PSB-1115.
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Application Note 1: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for

its target receptor.[4] A competitive binding assay is used to measure the affinity (Ki value) of

an unlabeled compound, such as PSB-1115, by measuring its ability to displace a radiolabeled

ligand from the receptor.[4][5]

Experimental Workflow: Competitive Radioligand
Binding
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Caption: Workflow for a competitive radioligand binding assay.
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Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of PSB-1115 for the human A2B

adenosine receptor.

Materials:

Cell membranes from HEK-293 cells stably expressing the human A2BAR.

Radioligand: e.g., [3H]-DPCPX.

PSB-1115 (unlabeled competitor).

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Non-specific binding control (e.g., 100 µM NECA).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and vials.

Scintillation counter.

Procedure:

Preparation: Thaw the A2BAR-expressing cell membranes on ice. Dilute the membranes in

ice-cold binding buffer to a final concentration of 20-40 µg protein per tube.

Assay Setup: In reaction tubes, add the following in sequence:

Binding Buffer.

A fixed concentration of the radioligand (e.g., 10 nM [3H]-DPCPX).

Increasing concentrations of PSB-1115 (e.g., 10-10 M to 10-5 M).

For non-specific binding (NSB) tubes, add a high concentration of an unlabeled agonist

like NECA instead of PSB-1115.[6]
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For total binding (B0) tubes, add only buffer, radioligand, and membranes.

Incubation: Initiate the binding reaction by adding the membrane preparation to each tube.

Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[6]

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell

harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound

radioligand.

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow

them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a

scintillation counter.

Data Analysis:

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the logarithm of the PSB-1115
concentration.

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50

value (the concentration of PSB-1115 that inhibits 50% of specific radioligand binding).

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant

for the receptor.[2]

Data Presentation: PSB-1115 Binding Affinity
The following table summarizes typical binding affinity (Ki) and selectivity data for PSB-1115 at

human and rat adenosine receptors.
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Receptor Subtype Species Ki (nM) Reference

A2B Human 53.4

A1 Human > 10,000

A3 Human > 10,000

A1 Rat 2,200

A2A Rat 24,000

Application Note 2: cAMP Accumulation Functional
Assay
This functional assay measures the ability of PSB-1115 to antagonize the agonist-stimulated

production of the second messenger cyclic AMP (cAMP). Since the A2BAR is Gαs-coupled,

receptor activation by an agonist leads to increased intracellular cAMP, an effect that is blocked

by an antagonist like PSB-1115.[2]

Experimental Workflow: cAMP Accumulation Assay
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Caption: Workflow for a cAMP accumulation functional assay.
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Protocol: cAMP Accumulation Assay
Materials:

HEK-293 or T84 cells expressing the A2BAR.[2]

Cell culture medium.

PSB-1115.

A2BR agonist (e.g., NECA, BAY60-6583).[2]

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

Lysis buffer.

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

Cell Culture: Seed cells into 96-well or 384-well plates and grow to confluence.

Pre-treatment: Remove the culture medium and replace it with stimulation buffer containing a

PDE inhibitor. Add varying concentrations of PSB-1115 to the wells and pre-incubate for 15-

30 minutes at 37°C.

Stimulation: Add a fixed concentration of an A2BR agonist (typically at its EC80

concentration to ensure a robust signal) to the wells. Incubate for an additional 15-30

minutes at 37°C.[2][3]

Cell Lysis: Stop the reaction by removing the stimulation buffer and adding lysis buffer to

release the accumulated intracellular cAMP.

cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the

manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis:

Generate a standard curve using known cAMP concentrations.
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Convert the raw assay signal for each sample to a cAMP concentration using the standard

curve.

Plot the percent inhibition of agonist-stimulated cAMP production against the logarithm of

the PSB-1115 concentration.

Use non-linear regression to determine the IC50 value, which represents the

concentration of PSB-1115 required to inhibit 50% of the maximal agonist response.

Data Presentation: PSB-1115 Functional Antagonism
The following table summarizes the potency of PSB-1115 in functional assays.

Assay Type Cell Line Agonist IC50 (nM) Reference

cAMP

Accumulation
T84 Adenosine 84.0 [2]

Gα15 Activation

(BRET)
HEK-293 NECA 865 [1]

Ciliary Beat

Frequency

Mouse Tracheal

Rings
NECA ~100 [3]

Summary of PSB-1115 In Vitro Activity
This table provides a consolidated overview of the quantitative data for PSB-1115 activity as

determined by the described in vitro assays.
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Parameter Description Value
Species/Syste
m

Reference

Ki
Binding affinity at

A2BR
53.4 nM

Human A2BR in

HEK-293

membranes

IC50

Inhibition of

adenosine-

induced cAMP

84.0 nM Human T84 cells [2]

IC50

Inhibition of

NECA-induced

G-protein

activation

865 nM

Human A2BR in

HEK-293 cells

(BRET assay)

[1]

Selectivity
A1 and A3 vs

A2B
>187-fold Human receptors
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To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Measurement of PSB-1115 Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679811#in-vitro-assays-for-measuring-psb-1115-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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